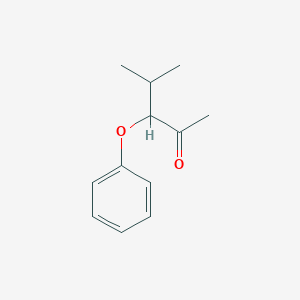

4-Methyl-3-phenoxypentan-2-one

Description

Contextualization within Ketone and Aryl Ether Chemical Space

4-Methyl-3-phenoxypentan-2-one is a molecule that incorporates two highly significant functional groups in organic chemistry: a ketone and an aryl ether. The ketone group, characterized by a carbonyl (C=O) function bonded to two other carbon atoms, is a fundamental building block in the synthesis of a vast array of organic compounds. Ketones are known for their reactivity, particularly at the carbonyl carbon and the adjacent alpha-carbons, making them versatile intermediates in forming new carbon-carbon bonds.

The aryl ether group consists of an aromatic ring attached to an oxygen atom, which is then connected to an alkyl or another aryl group. This linkage is a key structural motif in many natural products and synthetic materials. Poly(aryl ether ketone)s (PAEKs), for example, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, with applications in demanding fields such as aerospace and medical implants. researchgate.netmdpi.com The presence of both a ketone and a phenoxy group in this compound suggests a molecule with a blend of reactivity and structural stability.

Structural Features and Nomenclature Considerations of this compound

The systematic IUPAC name, this compound, precisely describes its molecular architecture. The "pentan-2-one" backbone indicates a five-carbon chain with a ketone functional group at the second carbon position. A phenoxy group (-O-Ph) is attached to the third carbon, and a methyl group (-CH3) is located on the fourth carbon.

The presence of a stereocenter at the third carbon, which is bonded to four different groups (a hydrogen atom, an acetyl group, an isopropyl group, and a phenoxy group), means that this compound can exist as a pair of enantiomers. This chirality could be significant in potential biological applications, as stereoisomers often exhibit different physiological effects.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H16O2 |

| CAS Number | 61628-56-6 |

| Key Functional Groups | Ketone, Aryl Ether |

This table presents the fundamental identifiers for this compound.

Overview of Research Trajectories for Related Pentanone and Phenoxy Ether Systems

While direct research on this compound is scarce, the study of related pentanone and phenoxy ether systems provides a valuable framework for understanding its potential chemical behavior and areas of application.

Pentanone Derivatives: Research into substituted pentanones is diverse. For instance, studies on the conformational analysis of α-substituted 3-pentanones have been conducted using nuclear magnetic resonance to understand the spatial arrangement of atoms. cdnsciencepub.comcdnsciencepub.com Furthermore, various synthetic methodologies, such as aldol (B89426) reactions and reductive cross-couplings, have been developed to create complex polyhydroxylated pentanone derivatives, which serve as crucial building blocks for natural products. nih.gov The synthesis of perfluoro-2-methyl-3-pentanone highlights the interest in fluorinated ketones for applications such as fire extinguishing agents due to their unique properties. researchgate.net

Phenoxy Ether Systems: The synthesis of molecules containing a phenoxy group is an active area of research. Methods for creating the aryl ether linkage include nucleophilic substitution reactions. rsc.org The reactivity of α-phenoxy ketones has been explored, for example, in their conversion to benzofurans. beilstein-journals.org In the realm of materials science, research on poly(aryl ether ketone)s (PAEKs) is extensive, focusing on tailoring their properties by altering the ether-to-ketone ratio and incorporating various functional groups. mdpi.comtechscience.com These polymers are valued for their high performance in demanding environments. researchgate.net

The study of smaller molecules containing both phenoxy and ketone functionalities is also of interest. For example, α,α-difluorinated-α-phenoxyketones have been synthesized and are being investigated for their potential applications in medicinal chemistry, leveraging the unique properties of fluorinated compounds. nih.govdigitellinc.com

Due to the absence of specific scientific literature on the synthesis of this compound, a detailed article on its advanced synthetic methodologies cannot be provided at this time. Generating content for the requested in-depth outline, including retrosynthetic analysis, targeted synthesis approaches, and stereoselective methods, would require speculative information that falls outside the scope of scientifically verified data.

A comprehensive search of chemical databases and scholarly articles did not yield specific methods for the preparation of this particular compound. While general principles of organic synthesis can be applied to hypothetically construct the molecule, the lack of published research prevents a factual and detailed discussion of established and optimized synthetic routes.

Therefore, to maintain scientific accuracy and avoid the generation of unverified information, the requested article will not be produced. Further research and publication in the field of organic chemistry would be necessary to provide the specific details required for the comprehensive article as outlined.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61628-56-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-methyl-3-phenoxypentan-2-one |

InChI |

InChI=1S/C12H16O2/c1-9(2)12(10(3)13)14-11-7-5-4-6-8-11/h4-9,12H,1-3H3 |

InChI Key |

NCPVMMVYHOKHCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Methyl 3 Phenoxypentan 2 One

Stereoselective Synthesis of 4-Methyl-3-phenoxypentan-2-one

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. nih.gov After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. nih.govchemrxiv.org For the synthesis of this compound, chiral auxiliaries can be employed in key bond-forming steps, such as alkylation or aldol (B89426) reactions, to control the configuration of the C3 carbon.

One established strategy involves the use of Evans-type oxazolidinone auxiliaries. chemrxiv.org In this approach, an N-acyloxazolidinone derived from phenoxyacetic acid can be subjected to diastereoselective alkylation. The bulky chiral auxiliary shields one face of the enolate, directing the incoming electrophile (an isopropyl group equivalent) to the opposite face, thereby setting the desired stereochemistry. Subsequent cleavage of the auxiliary yields the chiral phenoxy acid, which can then be converted to the target ketone.

Another powerful method utilizes pseudoephedrine as a chiral auxiliary. chemrxiv.org When attached as an amide, it can direct the diastereoselective alkylation at the α-carbon. For this target molecule, a propionyl amide of pseudoephedrine could be enolized and reacted with an electrophilic phenoxy source, or conversely, a phenoxyacetyl amide could be alkylated with an isopropyl halide. The steric hindrance provided by the auxiliary's structure effectively controls the trajectory of the electrophile. chemrxiv.org

| Auxiliary Type | Key Reaction | Typical Diastereomeric Ratio (d.r.) | Precursors |

| Evans Oxazolidinone | Asymmetric Alkylation | >95:5 | Phenoxyacetic acid, Isopropyl iodide |

| Pseudoephedrine Amide | Asymmetric Alkylation | >90:10 | Propionic acid, Electrophilic phenoxylating agent |

| Camphorsultam | Asymmetric Aldol | >98:2 | Phenoxyacetaldehyde (B1585835), Acetone (B3395972) enolate |

Asymmetric Catalysis in C-C and C-O Bond Constructions

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Key bond constructions for this compound, the C-O ether linkage and the C-C bonds forming the carbon backbone, can be targeted by such catalytic methods.

C-O Bond Construction: The direct enantioselective α-phenoxylation of a precursor ketone, 4-methylpentan-2-one, represents a highly efficient strategy. This can be achieved through organocatalysis, where a chiral amine, such as a proline derivative, condenses with the ketone to form a chiral enamine. youtube.com This enamine then reacts with an electrophilic phenoxylating agent. The chiral environment created by the catalyst directs the approach of the reagent, leading to the formation of one enantiomer of the product in excess.

C-C Bond Construction: Alternatively, the carbon skeleton can be assembled asymmetrically. A catalytic asymmetric conjugate addition of phenol (B47542) to an α,β-unsaturated ketone, 4-methylpent-3-en-2-one, is a viable route. Chiral metal complexes (e.g., copper, palladium) or chiral organocatalysts can be used to control the stereochemical outcome of the 1,4-addition of the phenol nucleophile, establishing the C3 stereocenter with high enantioselectivity. nih.govresearchgate.net Another approach is the catalytic asymmetric aldol reaction between a phenoxyacetaldehyde derivative and an acetone enolate equivalent, catalyzed by chiral proline or metal complexes, which would form the β-hydroxy ketone precursor with high stereocontrol.

| Catalytic Strategy | Key Reaction | Catalyst Type | Typical Enantiomeric Excess (ee) |

| Organocatalytic Phenoxylation | α-Oxygenation | Chiral Amine (e.g., Proline) | 85-95% |

| Metal-Catalyzed Conjugate Addition | Michael Addition | Chiral Phosphine-Metal Complex | 90-99% |

| Asymmetric Aldol Reaction | Aldol Addition | Chiral Diamine or Lewis Acid | >95% |

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of chiral this compound, enzymatic kinetic resolution (EKR) is a particularly suitable strategy. chemrxiv.org

In an EKR process, an enzyme selectively transforms one enantiomer of a racemic mixture into a new product, leaving the unreacted enantiomer in high enantiomeric purity. A racemic mixture of 4-methyl-3-phenoxypentan-2-ol, the alcohol corresponding to the target ketone, could be subjected to EKR using a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase. nih.govbohrium.com In the presence of an acyl donor like vinyl acetate, the lipase will selectively acylate one enantiomer (e.g., the R-alcohol), leaving the other (e.g., the S-alcohol) unreacted. The resulting ester and the unreacted alcohol can then be easily separated. The desired enantiomer of the alcohol can then be oxidized to the final ketone. This method is widely used for producing enantiomerically pure pharmaceuticals and their intermediates. chemrxiv.orgnih.gov

Another biocatalytic approach involves the asymmetric reduction of a precursor prochiral diketone using ketoreductases (KREDs). These enzymes, often employing a cofactor like NADH or NADPH, can deliver a hydride to one face of a carbonyl group with high stereoselectivity, producing a chiral β-hydroxy ketone that can be further processed.

| Enzymatic Method | Enzyme Class | Substrate | Outcome | Typical Enantiomeric Excess (ee) |

| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., CALB) | Racemic 4-methyl-3-phenoxypentan-2-ol | Enantioselective acylation | >99% for unreacted alcohol |

| Asymmetric Reduction | Ketoreductase (KRED) | 3-Phenoxy-4-methylpentane-2,5-dione | Selective reduction of one ketone | >98% |

| Baeyer-Villiger Oxidation | Monooxygenase | Racemic 4-hydroxy-5-methyl-4-phenylhexan-2-one | Kinetic resolution via oxidation | >95% |

Modern Synthetic Techniques: Flow Chemistry and Continuous Processes

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, efficiency, and process control. nih.govbohrium.com The synthesis of this compound and its intermediates can be adapted to continuous flow processes to improve manufacturing efficiency.

A multi-step synthesis can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next without intermediate workup and purification steps. organic-chemistry.org For example, the formation of a phenoxide salt could be performed in a first reactor, which is then mixed with a solution of an appropriate α-halo ketone in a second reactor to form the C-O bond. The precise control over temperature, pressure, and residence time in microreactors can enhance reaction rates and yields while minimizing side product formation. researchgate.netcnr.it

This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes minimize safety risks. nih.gov The implementation of in-line purification and analysis techniques can further automate the process, enabling on-demand production with consistent quality. nih.gov

| Parameter | Batch Process | Flow Process | Advantage of Flow |

| Reaction Time | Several hours to days | Minutes to hours | Increased throughput |

| Temperature Control | Prone to hotspots | Precise and uniform | Better selectivity, fewer byproducts |

| Scalability | Difficult, requires re-optimization | Straightforward (running longer) | Faster development to production |

| Safety | Large volumes of hazardous materials | Small hold-up volume | Inherently safer process |

| Yield | Variable | Often higher and more consistent | Improved process efficiency |

Iii. Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Methyl 3 Phenoxypentan 2 One

Reactivity at the Carbonyl Center

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comkhanacademy.org This electrophilicity is the basis for a variety of addition and condensation reactions.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org This is often followed by protonation of the resulting alkoxide to yield an alcohol.

Reduction: Treatment with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduces the ketone to a secondary alcohol, 4-methyl-3-phenoxypentan-2-ol. msu.edu

Grignard and Organolithium Reactions: Organometallic reagents, like Grignard reagents (R-MgX), act as carbon-based nucleophiles, adding an alkyl or aryl group to the carbonyl carbon. Subsequent acidic workup yields a tertiary alcohol.

Condensation with Amines: Primary amines react with the ketone in a condensation reaction to form an imine (or Schiff base). This reaction typically involves the formation of a hemiaminal intermediate, which then dehydrates to produce the final product.

| Reactant/Reagent | Product Type | General Reaction |

|---|---|---|

| Sodium Borohydride (NaBH₄) / Methanol | Secondary Alcohol | Reduction of the carbonyl to a hydroxyl group. |

| Grignard Reagent (e.g., CH₃MgBr) then H₃O⁺ | Tertiary Alcohol | Addition of an alkyl group to the carbonyl carbon. |

| Primary Amine (R-NH₂) / Acid Catalyst | Imine (Schiff Base) | Condensation reaction with elimination of water. |

Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate for a variety of functionalization reactions at the α-position.

Halogenation: In the presence of an acid or base, 4-Methyl-3-phenoxypentan-2-one can be halogenated at one or both of its α-carbons (C1 and C3). The regioselectivity of this reaction can be controlled by the reaction conditions.

Alkylation: The enolate, typically formed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can react with an alkyl halide in an Sₙ2 reaction. This process forms a new carbon-carbon bond at the α-position, allowing for the extension of the carbon skeleton.

| Reaction Type | Reagents | Product Description |

|---|---|---|

| α-Halogenation | Br₂ / Acetic Acid or NaOH | Substitution of an α-hydrogen with a bromine atom. |

| α-Alkylation | 1. Lithium Diisopropylamide (LDA) 2. Alkyl Halide (e.g., CH₃I) | Addition of an alkyl group to the α-carbon via an enolate intermediate. |

Enolization and Enolate Chemistry

The acidity of the α-hydrogens allows this compound to exist in equilibrium with its enol tautomer under acidic conditions, or to be converted into a resonance-stabilized enolate anion under basic conditions. The formation of the enolate is crucial for the reactions described in the previous section.

For an unsymmetrical ketone like this compound, two different enolates can be formed:

Kinetic Enolate: Formed by the rapid removal of the most accessible proton, which is typically at the less sterically hindered position. For this molecule, deprotonation of the methyl group (C1) would form the kinetic enolate. This is favored by using a bulky, strong base (like LDA) at low temperatures.

Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Deprotonation at the C3 methine position would form the thermodynamic enolate. This is favored by using a smaller base and higher temperatures, allowing equilibrium to be established.

Transformations Involving the Phenoxy Moiety

The phenoxy group consists of a stable ether linkage and an aromatic phenyl ring, both of which have distinct reactivities.

Aromatic Ring Substitution Reactions

The phenoxy group is an electron-donating substituent, which activates the aromatic ring towards electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho and para positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions relative to the ether oxygen.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃), the aromatic ring can be halogenated with reagents like Br₂.

Friedel-Crafts Reactions: The ring can undergo alkylation or acylation with alkyl halides or acyl halides in the presence of a Lewis acid like AlCl₃. Care must be taken as the strong acidic conditions can sometimes promote cleavage of the ether linkage.

In contrast, nucleophilic aromatic substitution on the unsubstituted phenoxy ring is generally not feasible as it requires the presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate. libretexts.org

Cleavage and Rearrangement of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under forcing conditions. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Cleavage: Strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for cleaving ethers. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group. masterorganicchemistry.com For an aryl alkyl ether, the cleavage occurs at the alkyl-oxygen bond because the sp²-hybridized carbon of the phenyl ring is resistant to Sₙ2 attack. masterorganicchemistry.comlibretexts.org The products of this reaction would be phenol (B47542) and 3-halo-4-methylpentan-2-one. The reaction at the secondary alkyl carbon proceeds via an Sₙ2 mechanism. wikipedia.org

Significant molecular rearrangements involving the ether linkage of this specific compound are not common under standard laboratory conditions.

Reactivity of the Alkyl Chains

The term "alkyl chains" in this compound refers to the isobutyl group (-CH(CH₃)₂) at the C-4 position and the methyl group (-CH₃) at the C-1 position, as well as the methine (-CH-) at C-3 and C-4. Their reactivity is generally lower than that of the primary functional groups but is crucial in certain transformations.

Selective Oxidation: The selective oxidation of the alkyl chains of this compound in the presence of the more reactive ketone and phenoxy groups presents a significant synthetic challenge. Direct oxidation of the saturated C-H bonds in the isobutyl or methyl groups would require harsh conditions, which would likely lead to the degradation of the molecule. However, hypothetical selective oxidation could be conceptualized based on modern catalytic systems. For instance, photocatalytic systems have shown some success in the selective oxidation of terminal methyl groups on long-chain alkanes. Such a reaction on this compound remains undemonstrated but is a topic of academic interest.

Selective Reduction: The primary focus of reduction reactions on this molecule is the carbonyl group. The alkyl chains are inert to standard reducing agents. The reduction of the ketone to a secondary alcohol (4-Methyl-3-phenoxypentan-2-ol) is a highly feasible transformation. The stereochemical outcome of this reduction can be influenced by the phenoxy group at the β-position. In analogous β-alkoxy ketones, the oxygen atom can coordinate with the reducing agent (especially those containing metals like Li, Mg, or Zn), creating a cyclic, chelated intermediate. This intermediate can lock the conformation of the molecule, leading to a diastereoselective attack of the hydride on the carbonyl carbon from the less sterically hindered face. This principle, known as chelation-controlled reduction, would likely lead to a high preference for the syn or anti diastereomer, depending on the specific reagent and substrate conformation.

| Reducing Agent | Proposed Control Element | Predicted Major Diastereomer | Predicted Selectivity (dr) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Felkin-Anh Model (non-chelating) | Anti | Moderate |

| Lithium Aluminum Hydride (LiAlH₄) | Chelation Control | Syn | Moderate to High |

| Zinc Borohydride (Zn(BH₄)₂) | Strong Chelation Control | Syn | High |

| Diisobutylaluminium hydride (DIBAL-H) | Chelation Control | Syn | High |

Note: The syn/anti descriptors are relative to the phenoxy and newly formed hydroxyl groups. The predictions are based on established models for analogous β-alkoxy ketones.

The alkyl portions of this compound can participate in radical reactions, primarily through the abstraction of a hydrogen atom to form a carbon-centered radical. The stability of the resulting radical determines the most likely site of reaction.

The C-3 hydrogen, being alpha to both the carbonyl group and the ether oxygen, is particularly susceptible to abstraction. The resulting radical would be stabilized by both adjacent functional groups. Ethers are known to undergo autoxidation in the presence of oxygen via a radical chain mechanism, forming hydroperoxides at the carbon alpha to the ether oxygen. A similar pathway could be initiated at the C-3 position of this compound.

Furthermore, under specific catalytic conditions, such as those involving proton-coupled electron transfer (PCET), the ketone itself can serve as a precursor to an α-oxy radical. This radical could then participate in intermolecular C-C bond-forming reactions. Alternatively, radical initiators could abstract a hydrogen from the less sterically hindered C-5 methyl groups of the isobutyl moiety, although this would be less favorable than abstraction at C-3.

| Radical Initiator/Method | Most Probable Site of H-Abstraction | Potential Transformation |

|---|---|---|

| AIBN, Benzoyl Peroxide | C-3 Position (α to C=O and Ether) | Intermolecular addition, Dimerization |

| O₂, light (Autoxidation) | C-3 Position | Hydroperoxide formation |

| PCET Catalysis | C-2 Carbonyl Carbon | Formation of an α-oxy radical for C-H functionalization |

Detailed Mechanistic Investigations of Key Reactions

While no specific mechanistic studies for this compound exist, investigations into related β-alkoxy ketones provide a strong basis for predicting the mechanistic pathways of its key reactions.

Kinetic and thermodynamic studies are essential for understanding reaction rates, equilibria, and the nature of intermediates. For a reaction such as the chelation-controlled reduction of this compound, kinetic experiments could validate the proposed mechanism.

Kinetic studies on the reversible intramolecular elimination of a β-alkoxy ketone have been performed, establishing the rate constants for both the forward and reverse reactions. A similar study on this compound under basic conditions could quantify its propensity to undergo elimination to form an α,β-unsaturated ketone.

| Substrate | Reducing Agent | Expected Relative Rate (k_rel) | Rationale |

|---|---|---|---|

| 4-Methylpentan-2-one | Zn(BH₄)₂ | 1.0 | Baseline (non-chelating) |

| This compound | Zn(BH₄)₂ | > 1.0 | Rate enhancement via chelation-stabilized transition state |

| This compound | NaBH₄ | ~ 1.0 | Minimal chelation effect; rate similar to baseline |

The characterization of transition states, often achieved through computational chemistry (e.g., Density Functional Theory, DFT), provides insight into the geometry and energy of the highest-energy point along the reaction coordinate.

For the diastereoselective reduction of this compound, the transition state can be modeled computationally. In a chelation-controlled mechanism, the transition state would likely resemble a rigid, chair-like six-membered ring, as depicted in the schematic below. This model involves the metal cation of the reducing agent coordinated to both the carbonyl oxygen and the ether oxygen. This arrangement forces the hydride to approach the carbonyl carbon from a specific trajectory, leading to the observed diastereoselectivity. Computational analysis would calculate the energies of different possible transition state geometries (e.g., chair vs. boat), confirming that the one leading to the experimentally observed major product is the lowest in energy.

For a potential base-catalyzed cleavage of the β-O-C bond, DFT studies on lignin (B12514952) models suggest a mechanism that could proceed via a six-membered transition state where a cation and hydroxide (B78521) ion participate. A similar computational approach could be applied to this compound to elucidate the feasibility and energy barrier for the cleavage of its phenoxy group.

| Methodology | Information Gained | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometry, activation energy (Ea), imaginary frequencies | Modeling the chelation-controlled reduction transition state; investigating pathways for ether cleavage. |

| Kinetic Isotope Effect (KIE) Studies | Information about bond breaking/formation in the rate-determining step | Determining the mechanism of H-abstraction in radical reactions by replacing C-H with C-D at specific positions. |

| Hammett/Taft Analysis | Electronic effects of substituents on reaction rates | Studying the influence of substituents on the phenyl ring of the phenoxy group on reaction rates. |

Iv. Advanced Spectroscopic Characterization and Structural Analysis of 4 Methyl 3 Phenoxypentan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. Analysis of the NMR spectrum of 4-Methyl-3-phenoxypentan-2-one would provide a definitive map of its carbon and proton framework.

1D NMR (¹H, ¹³C) Chemical Shift and Spin-Spin Coupling Analysis

Empirical data for the ¹H and ¹³C NMR spectra of this compound are not found in the surveyed literature. A typical analysis would involve the assignment of chemical shifts (δ) for each unique proton and carbon atom in the molecule. For instance, one would expect distinct signals for the acetyl methyl protons, the methine proton at the chiral center, the isopropyl methyl groups, and the aromatic protons of the phenoxy group. The integration of ¹H NMR signals would confirm the number of protons in each environment, and spin-spin coupling constants (J values) would reveal connectivity between adjacent, non-equivalent protons. Similarly, a ¹³C NMR spectrum would show distinct peaks for each carbon atom, including the carbonyl carbon, the carbons of the phenoxy ring, and the aliphatic carbons of the pentanone backbone. Without experimental data, a table of these values cannot be constructed.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming the connectivity of protons within the pentanone chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton, including the connection to the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, providing critical information for determining the molecule's preferred conformation and stereochemistry.

As no 2D NMR data for this compound has been published, a detailed analysis of its connectivity and stereochemistry based on these techniques is not possible.

Advanced NMR Experiments (e.g., Diffusion NMR, Solid-State NMR)

Information regarding the application of advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) for analyzing molecular size and diffusion characteristics, or solid-state NMR for studying the compound in its crystalline form, is also absent from the scientific record.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Characteristic Group Frequencies and Band Assignments

An Infrared (IR) or Raman spectrum of this compound would be expected to show characteristic absorption bands. Key frequencies would include a strong C=O stretching vibration for the ketone group (typically around 1715 cm⁻¹), C-O-C stretching vibrations for the ether linkage of the phenoxy group, C-H stretching and bending vibrations for the aliphatic portions, and C=C stretching and C-H bending vibrations for the aromatic ring. A detailed table assigning specific vibrational modes to observed frequencies cannot be generated without access to experimental spectra.

Conformational Analysis through Vibrational Modes

Subtle shifts in vibrational frequencies, particularly in the fingerprint region of an IR or Raman spectrum, can provide clues about the conformational isomers of a molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (solid, liquid, or gas) can often be inferred. This type of analysis for this compound has not been reported.

Advanced Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental data on the advanced spectroscopic characterization and structural analysis of the chemical compound this compound is not available in published resources. Consequently, the specific research findings required to populate the advanced analytical sections as requested cannot be provided at this time.

The inquiry sought in-depth information regarding the chiroptical spectroscopy, mass spectrometry, and X-ray crystallographic analysis of this compound. However, searches for this specific compound have not yielded any dedicated studies presenting empirical data for the following analytical techniques:

Chiroptical Spectroscopy: No published Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) studies for the determination of the absolute configuration of this compound were found.

Mass Spectrometry: There is a lack of available data on High-Resolution Mass Spectrometry (HRMS) for the exact mass determination and no documented fragmentation pathway elucidation via tandem mass spectrometry (MS/MS) for this compound.

X-ray Crystallography: No crystallographic data from the analysis of co-crystals or suitable derivatives of this compound for a definitive structural assignment appear to be published.

While information exists for structurally related but distinct compounds such as 4-methyl-3-phenylpentan-2-one (B92613) and 4-methyl-3-penten-2-one, the strict focus of the request on this compound prevents the inclusion of data from these other molecules as it would be scientifically inaccurate and outside the specified scope.

The absence of such specific data in the public domain indicates that this particular compound may not have been synthesized or, if it has, its detailed analytical characterization has not been published in accessible scientific literature. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables as per the requested outline is not feasible.

V. Stereochemical Investigations of 4 Methyl 3 Phenoxypentan 2 One

Identification and Separation of Diastereomers and Enantiomers

The structure of 4-methyl-3-phenoxypentan-2-one contains two stereocenters, which results in the existence of four possible stereoisomers. These consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.orgtru.ca The four stereoisomers can be designated based on the (R/S) configuration at each chiral center: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are one enantiomeric pair, while the (3R, 4S) and (3S, 4R) isomers form the other. Any other combination of pairs would be considered diastereomers.

The initial step in many stereochemical studies is the analytical identification of these isomers in a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC), when coupled with chiral stationary phases, are powerful techniques for resolving and quantifying the different stereoisomers present in a sample. Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to distinguish between different stereoisomers by inducing chemical shift differences in their respective spectra.

Chiral Resolution Methodologies (e.g., Crystallization, Chromatography)

Following the identification of stereoisomers, their physical separation, or chiral resolution, is often a necessary step for further study. Several methodologies can be employed for this purpose.

Crystallization: Diastereomeric crystallization is a classical method for separating enantiomers. This involves reacting the racemic mixture of this compound with a chiral resolving agent to form a mixture of diastereomeric salts or derivatives. These diastereomers possess different physical properties, such as solubility, which can be exploited to separate them through fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Chromatography: Chiral chromatography is a widely used and effective method for the separation of stereoisomers. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Both preparative HPLC and supercritical fluid chromatography (SFC) with chiral columns are common approaches for obtaining enantiomerically pure samples. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

A summary of potential chiral resolution methodologies is presented in the table below.

| Methodology | Principle | Key Considerations |

| Diastereomeric Crystallization | Formation of diastereomers with different physical properties (e.g., solubility) allowing for separation by fractional crystallization. | Availability of a suitable and cost-effective chiral resolving agent; efficiency of the crystallization process. |

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different elution times. | Selection of the appropriate chiral stationary phase and mobile phase; scalability for preparative separations. |

Stereochemical Stability and Interconversion Dynamics

The stereochemical stability of the chiral centers in this compound is a significant factor in its handling and application. Under certain conditions, such as exposure to heat or acidic/basic environments, there is a possibility of epimerization, which is the change in the configuration of one chiral center. This can lead to the interconversion of diastereomers.

The dynamics of such interconversion can be studied using techniques like dynamic nuclear magnetic resonance (DNMR) or by monitoring the change in the enantiomeric or diastereomeric ratio over time under specific conditions using chiral chromatography. Understanding the stability of the stereoisomers is crucial for ensuring the stereochemical integrity of the compound during synthesis, purification, and storage.

Stereochemical Influence on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is paramount in its interaction with other chiral molecules, such as biological receptors or enzymes. The different stereoisomers of this compound will present their functional groups in different spatial orientations. This can lead to significant differences in their binding affinity and biological activity.

For instance, one enantiomer might fit perfectly into the active site of an enzyme, leading to a specific biological response, while its mirror image may not be able to bind or may even inhibit the enzyme. Similarly, the diastereomers will have distinct shapes and electrostatic potential surfaces, which will govern their interactions with other molecules. The study of these stereochemical influences is often carried out using computational modeling and in vitro bioassays.

The table below outlines the key aspects of stereochemical influence on molecular interactions.

| Aspect | Description |

| Molecular Recognition | The ability of a molecule to bind to a specific target (e.g., a receptor or enzyme) based on its three-dimensional shape and chemical properties. |

| Enantioselectivity | The preferential interaction of one enantiomer over the other with a chiral environment, often leading to differences in biological activity. |

| Diastereoselectivity | The differential interaction of diastereomers with other molecules, which can affect their physical and biological properties. |

Vi. Computational Chemistry and Molecular Modeling of 4 Methyl 3 Phenoxypentan 2 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve approximations of the Schrödinger equation, offering a balance between accuracy and computational cost. nih.gov For a molecule like 4-Methyl-3-phenoxypentan-2-one, DFT, particularly with a functional such as B3LYP and a basis set like 6-311++G(d,p), would be a common choice to model its properties effectively.

The first and most crucial step in computational analysis is determining the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy.

For this compound, this process would involve exploring its conformational space. The molecule possesses several rotatable bonds, including the C-O bond of the ether linkage and various C-C bonds in the pentanone backbone. A potential energy surface (PES) scan would be performed by systematically rotating these key dihedral angles. This exploration would identify various conformers (rotational isomers). Each identified conformer would then be fully optimized to find all local energy minima on the PES. The structure with the absolute lowest energy is considered the global minimum and represents the most stable conformation of the molecule.

Once the optimized geometry is obtained, its electronic structure can be analyzed. This provides deep insights into the molecule's reactivity and kinetic stability.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's chemical reactivity.

HOMO: Acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: Acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-rich phenoxy group and the carbonyl group would significantly influence the energies and spatial distributions of these orbitals.

Charge Distribution: Understanding how charge is distributed across the molecule is key to identifying reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used. nrel.gov These calculations would likely show a partial negative charge on the carbonyl oxygen, making it a nucleophilic site, and partial positive charges on the carbonyl carbon and adjacent atoms, marking them as electrophilic sites. A Molecular Electrostatic Potential (MEP) map would visually represent these charged regions.

The table below illustrates the type of data that would be generated from such an analysis. The values are hypothetical.

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Computational methods can accurately predict various spectroscopic properties, which are invaluable for confirming a molecule's structure and identity.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., tetramethylsilane). These predicted shifts for the methyl, methylene (B1212753), methine, and aromatic protons and carbons of this compound would be compared against experimental data for structural validation.

IR Spectroscopy: A frequency calculation on the optimized geometry would yield the theoretical vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the molecule's bonds (e.g., C=O stretch, C-O-C stretch, C-H bends). These calculated frequencies are often scaled by a factor to better match experimental IR spectra due to the harmonic approximation used in the calculations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax). This analysis would identify the key transitions, likely involving the π-systems of the phenyl ring and the n→π* transition of the carbonyl group, which are responsible for the molecule's UV-Vis absorption profile.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes conformation at a given temperature.

An MD simulation of this compound would provide a dynamic picture of its conformational landscape. By simulating the molecule for nanoseconds or longer, researchers could observe transitions between different stable conformations identified during the quantum chemical scans. This would reveal the flexibility of the molecule and the relative time it spends in each conformational state, providing a more realistic understanding of its structure than a single, static optimized geometry.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and would be used during geometry optimization and spectroscopic predictions to simulate how a solvent might stabilize or destabilize certain conformations or electronic states of this compound.

Explicit Solvation Models: In MD simulations, the molecule would be placed in a box filled with a large number of explicit solvent molecules (e.g., water, ethanol). This method is more computationally intensive but provides a more detailed and accurate picture of specific molecule-solvent interactions, such as hydrogen bonding, and their effect on the molecule's dynamic behavior and structure.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at the molecular level. By simulating the interactions of atoms and electrons, researchers can map out the energetic and structural changes that occur as reactants transform into products. Techniques such as Density Functional Theory (DFT) are commonly employed to model these processes with a high degree of accuracy. mdpi.com These methods allow for the elucidation of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate.

A fundamental concept in understanding reaction rates is the transition state , which is a specific, high-energy arrangement of atoms that exists for an extremely short time as a reaction proceeds. wikipedia.orgwuxiapptec.com It represents the energy peak, or saddle point, on the potential energy surface that separates the reactants from the products. wuxiapptec.com Identifying the precise geometry and energy of the transition state is crucial for understanding the reaction mechanism.

Computational chemists use various algorithms to locate these saddle points. A key characteristic of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product.

Once a transition state is located, Reaction Pathway Mapping is performed to confirm that it correctly connects the desired reactants and products. A common method for this is the Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path from the transition state downhill to the reactant and product energy minima. smu.edu

To illustrate, consider a hypothetical base-catalyzed enolization of this compound. A computational study would characterize the transition state for the abstraction of the alpha-proton. The findings could be presented as follows:

Table 1: Hypothetical Transition State Parameters for the Enolization of this compound This table presents illustrative data for a hypothetical reaction.

| Parameter | Value | Description |

| Computational Method | DFT (B3LYP/6-31G*) | Level of theory used for the calculation. |

| Relative Energy (kcal/mol) | +15.2 | Energy of the transition state relative to the reactants. |

| Imaginary Frequency (cm⁻¹) | -1250.4 | The single imaginary frequency confirming a true transition state. |

| Key Bond Distance: Cα-H (Å) | 1.55 | The distance of the alpha-proton being abstracted. |

| Key Bond Distance: H-Base (Å) | 1.21 | The distance of the forming bond between the proton and the base. |

This data provides a quantitative snapshot of the critical point in the reaction, detailing the energetic cost and the specific geometric arrangement required for the transformation to occur.

The activation energy (ΔG‡ or E_a), the energy difference between the reactants and the transition state, is a critical parameter. wuxiapptec.com According to Transition State Theory (TST), the magnitude of this barrier is inversely related to the reaction rate; a higher barrier corresponds to a slower reaction. wikipedia.orgmdpi.com Computational energy profiles allow for the direct comparison of different potential reaction pathways, enabling predictions of which pathway is more likely to occur and which products will be favored.

For a potential multi-step transformation of this compound, computational analysis would yield energies for each stationary point along the reaction coordinate.

Table 2: Hypothetical Energy Profile for a Transformation of this compound This table presents illustrative data for a hypothetical reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +18.5 |

| Intermediate | Transient species formed after the first step | -5.2 |

| TS2 | Second Transition State | +12.3 |

| Product | Final chemical entity | -15.8 |

Vii. Synthesis and Chemical Properties of Derivatives and Analogs of 4 Methyl 3 Phenoxypentan 2 One

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogs

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how specific structural features of a molecule influence its chemical reactivity and physical properties. For analogs of 4-methyl-3-phenoxypentan-2-one, these studies would systematically explore the impact of substituents on both the aromatic ring and the aliphatic chain.

Key molecular descriptors that influence reactivity and properties include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenoxy ring can modulate the electron density across the molecule. This significantly impacts the reactivity of the aromatic ring in electrophilic substitution reactions and alters the electrophilicity of the carbonyl carbon.

Steric Effects: The size and spatial arrangement of substituent groups can hinder or facilitate the approach of reagents to reactive sites. For instance, bulky groups near the carbonyl can impede nucleophilic attack.

SAR studies on related substituted cathinones have shown that modifications to the aromatic ring and alkyl chain significantly alter their interaction with biological transporters. nih.gov Similarly, for substituted phenols, properties like lipophilicity, electronic parameters (Hammett sigma), and steric bulk (molar refractivity) have been quantitatively linked to biological activity. nih.gov These principles are directly applicable to the rational design of this compound analogs.

| Modification Site | Substituent Type | Predicted Impact on Reactivity | Predicted Impact on Lipophilicity (log P) |

|---|---|---|---|

| Phenoxy Ring (para-position) | Electron-Withdrawing (-NO₂) | Decreases reactivity of the ring towards electrophiles; may slightly increase carbonyl electrophilicity. | Slight increase. |

| Electron-Donating (-OCH₃) | Increases reactivity of the ring towards electrophiles; may slightly decrease carbonyl electrophilicity. | Slight decrease. | |

| Pentanone Backbone (e.g., at C5) | Increase alkyl chain length | Minor electronic effect; increased steric hindrance. | Significant increase. |

| Introduce polar group (-OH) | May participate in intramolecular interactions; alters enolate formation. | Significant decrease. |

Modifications at the Phenoxy Moiety and Their Impact on Reactivity

The phenoxy moiety is a prime site for chemical modification to tune the molecule's properties. The reactivity of the aromatic ring towards electrophilic substitution is highly dependent on the nature and position of any existing substituents. wikipedia.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the aromatic ring, activating it towards electrophilic attack. These groups typically direct incoming electrophiles to the ortho and para positions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -F) decrease the ring's electron density, deactivating it towards electrophilic substitution and directing incoming groups to the meta position. However, these groups enhance the inductive electron withdrawal through the ether oxygen, which can increase the electrophilicity of the carbonyl carbon.

Halogens: Halogens introduce a combination of inductive withdrawal (deactivating) and resonance donation (ortho, para-directing). Studies on 2-phenoxybenzamides have shown that a 4-fluorophenoxy substituent can be advantageous for biological activity compared to an unsubstituted phenoxy group. mdpi.com

| Substituent (Position) | Electronic Effect | Expected Impact on Electrophilic Aromatic Substitution | Expected Impact on Carbonyl Carbon Electrophilicity |

|---|---|---|---|

| -OCH₃ (para) | Strongly Electron-Donating | Strong activation, ortho/para directing. | Slight decrease. |

| -Cl (para) | Inductively Withdrawing, Resonance Donating | Weak deactivation, ortho/para directing. | Slight increase. |

| -NO₂ (meta) | Strongly Electron-Withdrawing | Strong deactivation, meta directing. | Moderate increase. |

| -CH₃ (ortho) | Weakly Electron-Donating, Steric Hindrance | Weak activation, ortho/para directing; sterically hinders ortho position. | Negligible. |

Alterations to the Pentanone Backbone and Resulting Chemical Effects

The pentanone backbone contains two primary centers of reactivity: the electrophilic carbonyl carbon and the acidic α-hydrogens at positions C1 and C3.

Carbonyl Reactivity: The carbonyl carbon is susceptible to nucleophilic attack. The reactivity is sterically influenced by the adjacent isopropyl group and the phenoxy group. Compared to ketones with less bulky substituents, the approach of a nucleophile may be more hindered. Aldehydes are generally more reactive than ketones because they are less sterically hindered and have fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. libretexts.orgpressbooks.pub

Enolate Chemistry: The α-hydrogens can be abstracted by a base to form an enolate intermediate. The presence of the electron-withdrawing phenoxy group at the C3 position is expected to increase the acidity of the C3 proton relative to the C1 protons, potentially allowing for regioselective enolate formation. This enolate can then react with various electrophiles, enabling α-functionalization.

Backbone Editing: More complex modifications can involve changing the length of the carbon chain or introducing functional groups. For instance, the Baeyer-Villiger oxidation of polyketones can transform the backbone by inserting oxygen atoms to form esters. researchgate.net Such strategies could be applied to create novel analogs.

Synthesis of Polyfunctionalized and Complex Derivatives

The synthesis of complex derivatives of this compound can be achieved by leveraging the reactivity of its inherent functional groups.

α-Functionalization: A common strategy for elaborating ketone structures is through the enantioselective α-functionalization of the corresponding enolates or enol ethers with electrophiles. springernature.com This allows for the introduction of heteroatoms (N, O, S) or carbon-based groups at the position adjacent to the carbonyl.

Carbonyl Transformations: The ketone functional group itself is a gateway to numerous other functionalities. It can be:

Reduced to a secondary alcohol using agents like sodium borohydride (B1222165).

Converted to an alkene via the Wittig reaction.

Transformed into an imine or enamine by reacting with primary or secondary amines, respectively.

Phenoxy Ring Functionalization: Standard aromatic chemistry, such as nitration, halogenation, or Friedel-Crafts reactions, can be performed on the phenoxy ring, provided the conditions are compatible with the rest of the molecule.

Multi-step Syntheses: The synthesis of α-phenoxy ketones often begins with the reaction of a phenol (B47542) with an α-bromo ketone. researchgate.net The resulting product can then undergo further transformations, such as acid-catalyzed cyclodehydration to form benzofuran (B130515) derivatives.

Comparative Reactivity Studies with Related Structural Motifs

To contextualize the chemical behavior of this compound, it is useful to compare its expected reactivity with that of simpler, related molecules.

vs. 4-Methyl-2-pentanone (an alkyl ketone): The primary difference is the presence of the α-phenoxy group. The oxygen atom of the phenoxy group exerts a strong electron-withdrawing inductive effect (-I effect), which increases the partial positive charge on the carbonyl carbon. This makes this compound more electrophilic and thus more reactive towards nucleophiles than its simple alkyl ketone counterpart. khanacademy.org

vs. Acetophenone (an aryl ketone): In acetophenone, the carbonyl group is directly conjugated with the benzene (B151609) ring. This conjugation allows for resonance delocalization of electron density, which reduces the electrophilicity of the carbonyl carbon, making it less reactive than a typical alkyl ketone. In this compound, the phenoxy group is insulated from the carbonyl by a methylene (B1212753) group, so its influence is primarily inductive rather than resonance-based, leading to activation of the carbonyl group. quora.com

vs. 4-Methyl-3-phenylpentan-2-one (B92613): This analog lacks the ether oxygen. The phenyl group is less electron-withdrawing than the phenoxy group. Therefore, the carbonyl group in this compound is expected to be slightly more electrophilic and reactive than in its phenyl-substituted counterpart.

| Compound | Key Structural Feature | Effect on Carbonyl Carbon | Expected Relative Reactivity |

|---|---|---|---|

| This compound | α-Phenoxy group (Inductive) | Increased electrophilicity (-I effect) | High |

| 4-Methyl-2-pentanone | Alkyl groups only (Inductive) | Standard electrophilicity (+I effect) | Medium |

| Acetophenone | Conjugated aryl group (Resonance) | Decreased electrophilicity | Low |

| 4-Methyl-3-phenylpentan-2-one | α-Phenyl group (Inductive) | Slightly increased electrophilicity (weak -I effect) | Medium-High |

No Publicly Available Research Found on the Advanced Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found regarding the advanced applications and material science integration of the chemical compound this compound and its derivatives.

Extensive searches were conducted to locate information pertaining to the role of this compound as a precursor in complex organic synthesis, its application as a ligand or reagent in catalysis, its integration into novel material systems such as polymers or liquid crystals, its use in the development of chemical probes and sensor components, and its utility in supramolecular chemistry frameworks.

The search encompassed a wide range of chemical and scientific databases, yet yielded no publications, patents, or research articles detailing experimental or theoretical studies on these specific applications for this compound.

General information on related, but distinct, chemical structures and broader concepts within the requested fields of study was available. However, this information did not directly address the specific compound and therefore could not be used to fulfill the detailed requirements of the requested article.

Consequently, it is not possible to provide an article on the advanced applications of this compound based on currently available public information. The absence of such data suggests that this particular compound may not have been a subject of significant research in these advanced areas to date, or that any such research has not been published in the public domain.

Therefore, the following sections of the requested article cannot be generated:

VIII. Advanced Applications and Material Science Integration of this compound and Its Derivatives

Viii. Advanced Applications and Material Science Integration of 4 Methyl 3 Phenoxypentan 2 One and Its Derivatives

Utility in Supramolecular Chemistry Frameworks

Additionally, as no data could be found, the requested data tables and the table of mentioned compounds cannot be created.

Ix. Environmental Fate and Degradation Pathways of 4 Methyl 3 Phenoxypentan 2 One

Photolytic Degradation Studies

Photolytic degradation, or photolysis, is a process where light energy causes the chemical breakdown of compounds. For aromatic ethers, this can be a significant pathway of environmental transformation.

Compounds containing a phenoxy group, like the phenoxyalkanoic acid herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid), possess chromophores that absorb sunlight at wavelengths greater than 290 nm, making them susceptible to direct photolysis. nih.govcdc.gov The primary mechanisms involved in the photodecomposition of these analogs include the cleavage of the ether bond and the substitution of ring substituents (like chlorine) with hydroxyl groups. ucanr.edu

Indirect photolysis can also occur, mediated by reactive species such as hydroxyl radicals (•OH) present in the environment. For instance, one proposed pathway for the photochemical degradation of MCPA involves oxidation by hydroxyl radicals, which add to the aromatic ring and lead to the cleavage of the ether linkage. wikipedia.org Photolysis on surfaces, such as leaf cuticles, can be faster than in water, potentially involving unique reaction pathways like photoreductive dechlorination. researchgate.netmorressier.com

The quantum yield, which measures the efficiency of a photochemical process, for phenoxy herbicides has been shown to be higher in non-polar environments and on surfaces compared to aqueous solutions. morressier.com For 2,4-D, photolysis in water leads to the formation of key intermediates. The major initial products identified are 2-hydroxy-4-chlorophenoxyacetic acid and 2,4-dichlorophenol, resulting from hydroxylation and ether bond cleavage, respectively. ucanr.edu Subsequent photolysis of these intermediates can lead to the formation of 1,2,4-trihydroxybenzene, which is unstable and can oxidize further. ucanr.edu Similarly, the primary photoproduct of MCPA is 4-chloro-2-methylphenol (MCP). wikipedia.org

Table 1: Photodegradation Data for Structurally Similar Compounds

| Compound | Environment | Half-Life (t½) | Major Photoproducts |

|---|---|---|---|

| 2,4-D | Aerobic Soil | 68 days cdc.gov | 2-hydroxy-4-chlorophenoxyacetic acid, 2,4-dichlorophenol ucanr.edu |

| MCPA | River Water (Sunlight) | ~14 days sourcetotap.eu | 4-chloro-2-methylphenol (MCP) wikipedia.org |

Biodegradation Mechanisms

Biodegradation by microorganisms is a crucial pathway for the dissipation of phenoxy compounds in soil and water. nih.gov

The primary microbial degradation pathway for phenoxyalkanoic herbicides like MCPA is the cleavage of the ether linkage, which is considered the rate-limiting step. This process yields the corresponding phenol (B47542) and an aliphatic acid. For MCPA, the major metabolite is 4-chloro-2-methylphenol (MCP). wikipedia.orgaloki.hu This initial cleavage is often followed by the hydroxylation and subsequent cleavage of the aromatic ring.

In some bacteria, such as Sphingobium phenoxybenzoativorans, the degradation of diphenyl ether is initiated by a novel angular dioxygenase, which directly cleaves the benzene (B151609) ring. asm.org Other bacteria, like Rhodococcus sp., initiate degradation through the oxidation of the carbon atom adjacent to the ether linkage (α-carbon). nih.govnih.gov

The enzymatic breakdown of phenoxy herbicides is well-documented. A key enzyme is the α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which is responsible for cleaving the ether bond in compounds like 2,4-D and MCPA. wikipedia.orgmdpi.com Numerous bacterial species have been identified that can utilize phenoxy herbicides as a sole source of carbon and energy, including species of Pseudomonas, Alcaligenes, Flavobacterium, Acinetobacter, and Cupriavidus. nih.govacs.org Often, a community of different microbial species works synergistically to achieve complete degradation of the compound. nih.gov Environmental conditions such as aerobic versus anaerobic conditions significantly impact degradation rates, with aerobic environments being much more favorable for the breakdown of these compounds. sourcetotap.eu

Table 2: Biodegradation Metabolites of Analogous Phenoxy Compounds

| Parent Compound | Microbial Species/Community | Key Enzyme(s) | Primary Metabolites |

|---|---|---|---|

| MCPA | Soil microorganisms | α-ketoglutarate-dependent dioxygenase (tfdA) wikipedia.orgmdpi.com | 4-chloro-2-methylphenol (MCP) wikipedia.orgaloki.hu |

| Mecoprop | Pseudomonas sp., Alcaligenes sp., Flavobacterium sp. nih.gov | Not specified | 2-methyl-4-chlorophenol researchgate.net |

| Diphenyl Ether | Sphingobium phenoxybenzoativorans | Angular Dioxygenase asm.org | 2,4-hexadienal phenyl ester |

Chemical Hydrolysis and Oxidation Processes in Aqueous Environments

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Methyl-3-phenoxypentan-2-one |

| 2,4-D (2,4-dichlorophenoxyacetic acid) |

| MCPA ((4-chloro-2-methylphenoxy)acetic acid) |

| 2-hydroxy-4-chlorophenoxyacetic acid |

| 2,4-dichlorophenol |

| 1,2,4-trihydroxybenzene |

| 4-chloro-2-methylphenol (MCP) |

| Diphenyl ether |

| Mecoprop |

| Dichlorprop |

| Fenoprop |

Atmospheric Reactions and Lifetime with Environmental Oxidants (e.g., Hydroxyl Radicals, Ozone)

The atmospheric fate of this compound is primarily dictated by its reactions with key oxidants present in the troposphere. These reactions determine the compound's persistence, its potential for long-range transport, and the nature of its degradation products. The principal daytime oxidant is the hydroxyl radical (OH), while ozone (O₃) can also contribute to the degradation of certain classes of organic compounds.

Reaction with Hydroxyl Radicals (OH)

The structure of this compound, CH₃-C(=O)-CH(O-C₆H₅)-CH(CH₃)₂, presents several sites for OH radical attack, primarily through hydrogen atom abstraction. The likely reaction sites include:

The methyl group attached to the carbonyl carbon.

The tertiary C-H bond positioned between the carbonyl and phenoxy groups.

The tertiary C-H bond within the isopropyl group.

The primary C-H bonds of the isopropyl's methyl groups.

Electrophilic addition of the OH radical to the aromatic ring of the phenoxy group.

Due to the absence of experimental data for this specific compound, a definitive rate constant cannot be provided. However, by analogy to other multifunctional molecules containing ketone, ether, and aromatic moieties, a total OH reaction rate constant (k_OH) can be estimated to be in the range of 1.0 to 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Reaction with Ozone (O₃)

This compound is a saturated ketone, meaning it lacks carbon-carbon double or triple bonds. Saturated ketones and ethers, as well as the aromatic ring of the phenoxy group, are known to be highly unreactive towards ozone in the gas phase under typical atmospheric conditions. The rate of ozonolysis for such structures is negligible compared to the rate of oxidation by OH radicals. Consequently, reaction with ozone is not considered a significant atmospheric sink for this compound.

Atmospheric Lifetime

The atmospheric lifetime (τ) of a chemical provides a measure of its persistence in the atmosphere. For compounds primarily removed by reaction with OH radicals, the lifetime can be estimated with the equation:

τ_OH = 1 / (k_OH * [OH])

Here, k_OH is the rate constant for the reaction with OH, and [OH] is the average atmospheric concentration of hydroxyl radicals. The global average 24-hour concentration of OH is approximately 1 x 10⁶ molecules cm⁻³. However, daytime concentrations are significantly higher, often in the range of (1-10) x 10⁶ molecules cm⁻³.

Based on the estimated rate constant, the atmospheric lifetime of this compound can be calculated. The results of this estimation are presented in the following interactive data table.

Interactive Data Table: Estimated Atmospheric Lifetime of this compound

| Oxidant | Estimated Rate Constant (k_oxidant) (cm³ molecule⁻¹ s⁻¹) | Average Global Oxidant Concentration (molecules cm⁻³) | Calculated Atmospheric Lifetime (τ) |

| OH Radical | 1.5 x 10⁻¹¹ (Estimated Mid-range) | 1.0 x 10⁶ | Approximately 18.5 hours |

| Ozone (O₃) | Negligibly small | 7.0 x 10¹¹ (approx. 30 ppb) | Very long (likely > 1 year) |

This analysis indicates a relatively short atmospheric lifetime for this compound, on the order of less than one day. This suggests that the compound is likely to be degraded relatively close to its emission sources and is not expected to undergo significant long-range atmospheric transport. Its degradation will predominantly occur via photo-oxidation initiated by OH radicals during the daytime.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.